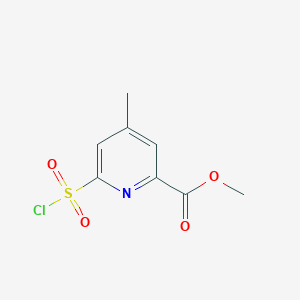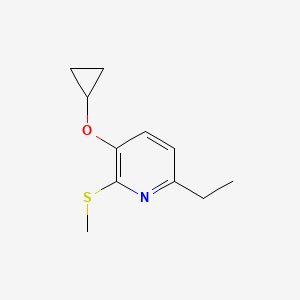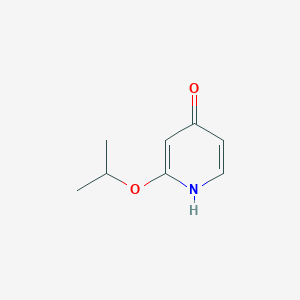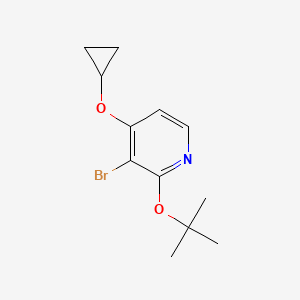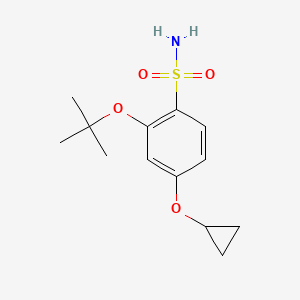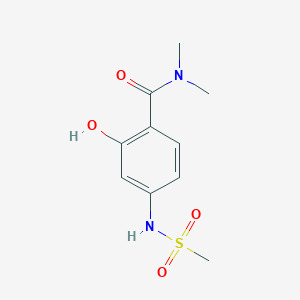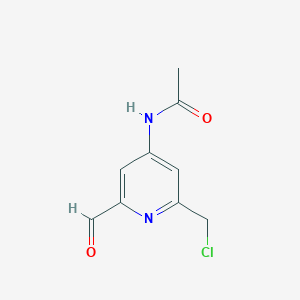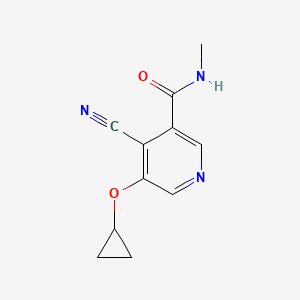
4-Cyano-5-cyclopropoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound contains a total of 27 atoms, including 11 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a nicotinamide moiety.
Vorbereitungsmethoden
The synthesis of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include the following steps:
Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide ring, which can be achieved through various methods, including cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through etherification reactions, where a cyclopropyl alcohol reacts with the nicotinamide core.
Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The cyano and cyclopropoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-5-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyano-5-cyclopropoxy-N-ethyl-nicotinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Cyano-5-cyclopropoxy-N-methylpyridine: This compound lacks the amide functionality, which may influence its chemical properties and applications.
5-Cyano-4-cyclopropoxy-N-methylbenzamide:
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-cyano-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-5-14-6-10(8(9)4-12)16-7-2-3-7/h5-7H,2-3H2,1H3,(H,13,15) |
InChI-Schlüssel |
RFUVXUAEGUHXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN=CC(=C1C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


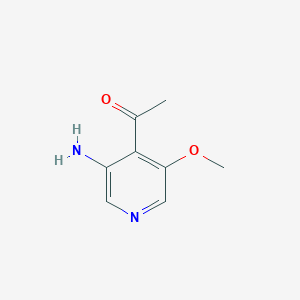
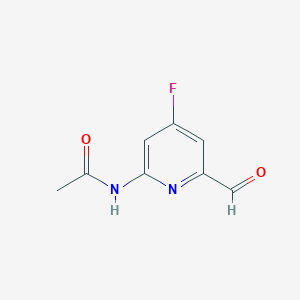
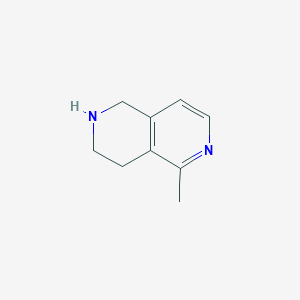
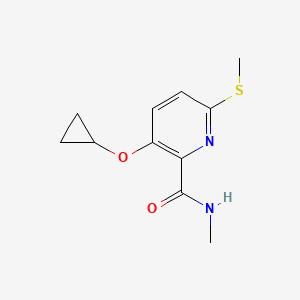
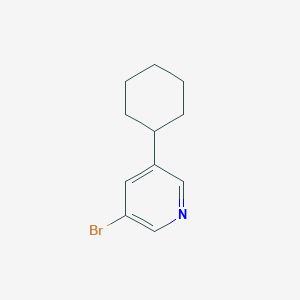
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
